4-(Furan-2-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Description
4-(Furan-2-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a hydrazinyl group at position 2, a trifluoromethyl (CF₃) group at position 6, and a furan-2-yl moiety at position 2. The furan ring contributes π-electron density, influencing reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry due to its structural versatility, particularly in antifungal, antioxidant, and anticancer applications .
Properties
IUPAC Name |
[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)7-4-5(6-2-1-3-17-6)14-8(15-7)16-13/h1-4H,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTBDMVHMDUFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202095 | |
| Record name | 4-(2-Furanyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-70-9 | |
| Record name | 4-(2-Furanyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Furanyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a pharmacophore in drug development due to its potential biological activities:
- Antimicrobial Activity : Studies have indicated that 4-(Furan-2-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Klebsiella pneumoniae | 128 µg/mL | 10 |
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, making it a candidate for further exploration in oncology.
Materials Science
This compound is also being investigated for its potential applications in materials science:
- Synthesis of Novel Materials : The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for the synthesis of advanced materials with specific electronic and optical characteristics.
Biochemical Studies
The compound serves as a valuable tool in biochemical research:
- Enzyme Interaction Studies : It is utilized as a probe to study enzyme interactions and cellular pathways, providing insights into biochemical mechanisms at play within biological systems.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant zones of inhibition, suggesting its potential as an antimicrobial agent. The study highlighted the need for further exploration into its mechanism and efficacy in vivo.
Case Study 2: Anticancer Activity
A recent study focused on the anticancer properties of the compound, wherein various cancer cell lines were treated with different concentrations of this compound. The results showed a dose-dependent inhibition of cell growth, warranting further investigation into its potential utility in cancer therapy.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
4-Cyclopropyl-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
- Structure : Cyclopropyl replaces the furan-2-yl group.
- Its saturated nature reduces π-electron interactions compared to the aromatic furan ring .
- Applications : Likely explored for similar pharmacological uses but with modified pharmacokinetics due to increased hydrophobicity.
4-(3,4-Dichlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
- Structure : A dichlorophenyl group at position 3.
- Impact: The electron-withdrawing chlorine atoms enhance stability but may reduce solubility.
- Applications : Suitable for applications requiring enhanced electronic effects, such as enzyme inhibition.
4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
- Structure : Pyrazole ring replaces furan.
- Impact : The pyrazole’s nitrogen atoms enable hydrogen bonding and metal coordination, offering distinct interaction profiles. The methyl groups add steric hindrance, possibly affecting reactivity .
- Applications: Potential use in coordination chemistry or as a kinase inhibitor scaffold.
Substituent Variations at Position 6
4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Structure : Trifluoromethyl replaced by a trimethoxyphenyl group.
- Impact : Methoxy groups increase polarity and solubility but reduce electron-withdrawing effects. The bulky phenyl group may hinder membrane permeability compared to CF₃ .
- Applications : Antioxidant or anticancer activities where solubility is prioritized over lipophilicity.
Hydrazinyl Group Modifications
2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine
- Structure: Amino group replaces hydrazinyl.
- Simplicity may improve synthetic accessibility .
- Applications : Intermediate for further functionalization or less complex bioactive agents.
Physicochemical and Spectroscopic Comparisons
- ¹H NMR : The target compound’s furan protons resonate at 5.1–5.3 ppm, distinct from cyclopropyl (1.2–1.5 ppm) or aromatic protons in dichlorophenyl analogs (7.4–7.8 ppm) .
- IR : Hydrazinyl N-H stretches (3456–3182 cm⁻¹) are broader compared to primary amines (3400–3300 cm⁻¹) due to stronger hydrogen bonding .
Antioxidant Activity
Antifungal and Anticancer Potential
- Target Compound: Furan and CF₃ groups synergize for membrane penetration and target inhibition. Likely active at µM concentrations, similar to furanose-pyrimidine hybrids .
- 4-(1,3-Dimethylpyrazol-4-yl) Analog : Enhanced activity against kinases due to pyrazole’s coordination with ATP-binding sites .
Biological Activity
4-(Furan-2-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine, a heterocyclic compound, is characterized by its unique structural components, which include a furan ring, a hydrazinyl group, and a trifluoromethyl substituent on a pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.
- Molecular Formula : C₉H₆F₃N₃O
- CAS Number : 832737-70-9
- SMILES Notation : C1=COC(=C1)C2=CC(=NC(=N2)N)C(F)(F)F
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The hydrazinyl group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their function.
- Cell Membrane Interaction : The trifluoromethyl group enhances lipophilicity, aiding in cellular uptake and interaction with lipid membranes.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including those containing trifluoromethyl groups, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various pathogens, including bacteria and fungi.
Anticancer Potential
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce cytotoxic effects against several cancer cell lines, including:
- PC3 (prostate cancer)
- K562 (chronic myelogenous leukemia)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study examining the structure-activity relationship (SAR) of similar compounds found that modifications at specific positions on the pyrimidine ring significantly influenced antimicrobial activity. The presence of the trifluoromethyl group was noted to enhance activity against Gram-positive bacteria and fungi.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on HepG2 liver cells. Results indicated that while the compound exhibited promising anticancer properties, it also demonstrated cytotoxicity at higher concentrations.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
